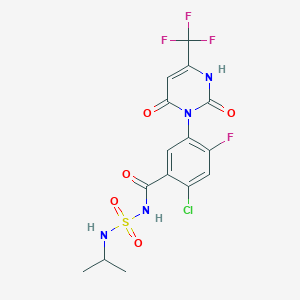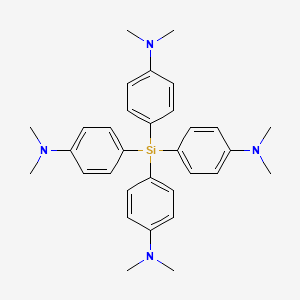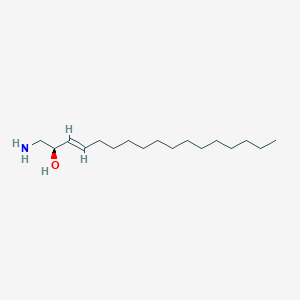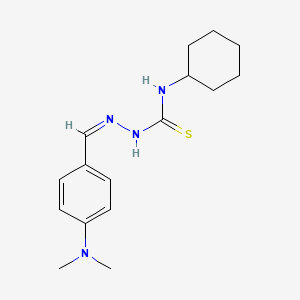![molecular formula C7H6Br2N2O2 B11943687 2-[Dibromo(nitro)methyl]-3-methylpyridine CAS No. 35624-43-2](/img/structure/B11943687.png)
2-[Dibromo(nitro)methyl]-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Dibromo(nitro)methyl]-3-methylpyridine is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This specific compound is characterized by the presence of two bromine atoms, a nitro group, and a methyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dibromo(nitro)methyl]-3-methylpyridine typically involves the bromination of 3-methylpyridine followed by nitration. The reaction conditions for bromination often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions. Nitration is usually carried out using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-[Dibromo(nitro)methyl]-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[Dibromo(amino)methyl]-3-methylpyridine, while substitution of bromine atoms can result in various derivatives with different functional groups.
科学的研究の応用
2-[Dibromo(nitro)methyl]-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2-[Dibromo(nitro)methyl]-3-methylpyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-3-methylpyridine: Lacks the nitro group and has different reactivity and applications.
2-Nitro-3-methylpyridine: Lacks the bromine atoms and has different chemical properties.
3-Methylpyridine: The parent compound without any substituents.
Uniqueness
2-[Dibromo(nitro)methyl]-3-methylpyridine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
35624-43-2 |
|---|---|
分子式 |
C7H6Br2N2O2 |
分子量 |
309.94 g/mol |
IUPAC名 |
2-[dibromo(nitro)methyl]-3-methylpyridine |
InChI |
InChI=1S/C7H6Br2N2O2/c1-5-3-2-4-10-6(5)7(8,9)11(12)13/h2-4H,1H3 |
InChIキー |
VOSBJMXZDHLXRV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C([N+](=O)[O-])(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

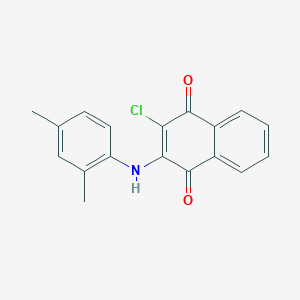
methanamine](/img/structure/B11943632.png)
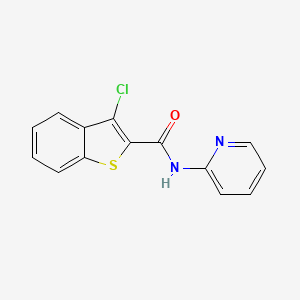
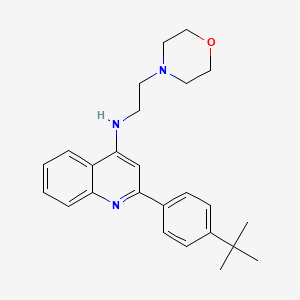
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
